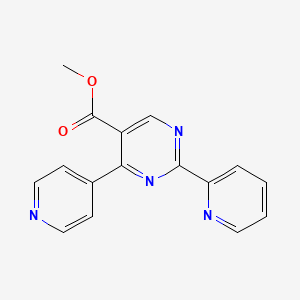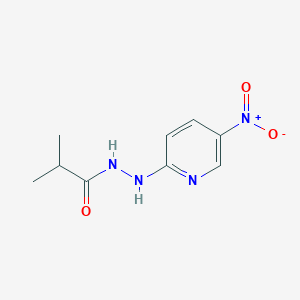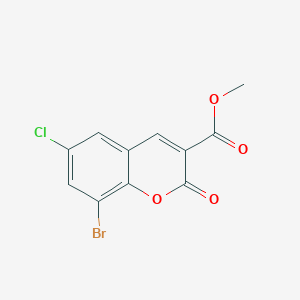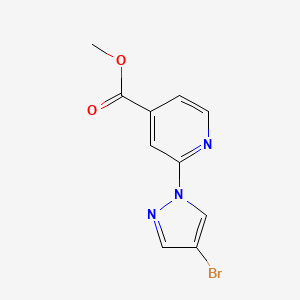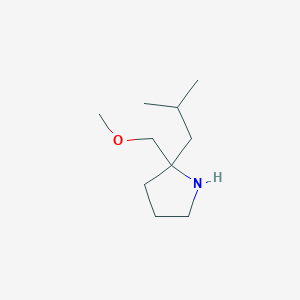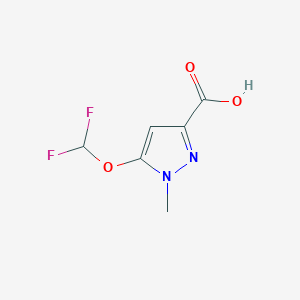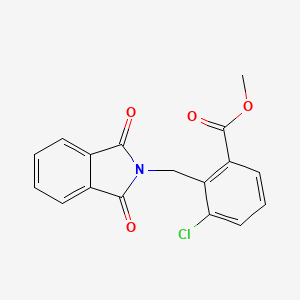
Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a 3,3-disubstituted isoindolinone was synthesized by means of Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. The isoindole ring system is essentially planar and is oriented at a dihedral angle with respect to the phenyl ring .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the decarboxylation of malonate dimethylesters under Krapcho reaction conditions is a common reaction .Scientific Research Applications
Pharmaceutical Synthesis
These compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in pharmaceutical synthesis . They have been used in the development of new drugs aimed at improving cancer treatment .
Herbicides
The compounds have been found to be useful in the field of herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
These compounds have been used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties.
Polymer Additives
They have been used as additives in polymers . The addition of these compounds can enhance the properties of the polymer, such as its strength, flexibility, and resistance to heat and chemicals.
Organic Synthesis
These compounds have been used in organic synthesis . Their unique reactivity and the presence of multiple functional groups make them versatile building blocks in the synthesis of complex organic molecules.
Photochromic Materials
They have been used in the production of photochromic materials . These are materials that change color in response to light, and these compounds contribute to this property.
Antineoplastic Activities
A series of novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized and evaluated in vitro, through antineoplastic activities against cancer cells . One of the synthesized compounds exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells .
Microflow Photochemical Technologies
These compounds have been used in microflow photochemical technologies and transformations . The portfolio of reactions comprises homogeneous and heterogeneous types, among them photoadditions, photorearrangements, photoreductions, photodecarboxylations, photooxygenations, and photochlorinations .
Future Directions
The future directions for research on “Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .
properties
IUPAC Name |
methyl 3-chloro-2-[(1,3-dioxoisoindol-2-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-23-17(22)12-7-4-8-14(18)13(12)9-19-15(20)10-5-2-3-6-11(10)16(19)21/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUPYWJJMSUZBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123739 | |
| Record name | Benzoic acid, 3-chloro-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate | |
CAS RN |
1403483-77-1 | |
| Record name | Benzoic acid, 3-chloro-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-chloro-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide](/img/structure/B1430314.png)
